2-(3-Fluorooxetan-3-YL)ethanol

Description

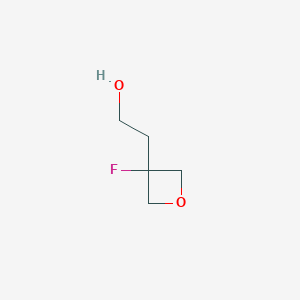

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-fluorooxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-5(1-2-7)3-8-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXQNBYHOSKHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the Derivatization of 2 3 Fluorooxetan 3 Yl Ethanol

Methodologies for Oxetane (B1205548) Ring Construction

The construction of the strained oxetane ring is a primary challenge in synthesizing derivatives of 2-(3-fluorooxetan-3-yl)ethanol. The inherent ring strain makes cyclization kinetically less favorable compared to the formation of five- or six-membered rings. acs.org Consequently, synthetic strategies often rely on intramolecular cyclization of precursors where the reactive groups are held in close proximity, favoring the desired ring closure.

Cyclization through Carbon-Oxygen Bond Formation

The most prevalent method for forming the oxetane ring is through intramolecular C-O bond formation, a variant of the Williamson ether synthesis. thieme-connect.de This approach typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. The other hydroxyl group then acts as an internal nucleophile, displacing the leaving group to form the four-membered ether ring. acs.orgthieme-connect.de

For a molecule like this compound, a plausible precursor would be a protected form of 2-(3-(hydroxymethyl)oxetan-3-yl)ethane-1,2-diol. Selective activation of the primary hydroxyl group on the oxetane precursor, followed by base-mediated intramolecular cyclization, is a key step. acs.orgthieme-connect.de The reaction is typically carried out in the presence of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). acs.orgchemrxiv.org The stereochemistry of the cyclization often proceeds with inversion at the carbon bearing the leaving group, a hallmark of the SN2 mechanism. acs.org

Table 1: Comparison of Bases Used in Williamson Ether Synthesis for Oxetane Formation

| Base | Typical Solvent(s) | Temperature (°C) | Yield Range (%) | Key Considerations |

| Sodium Hydride (NaH) | THF, DMF | 0 to RT | 59-95 | Strong base, requires anhydrous conditions. |

| Potassium tert-Butoxide (KOtBu) | THF | RT to reflux | 60-85 | Bulky base, can favor elimination side reactions. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Toluene, CH₂Cl₂ | RT to 80 | 70-90 | Non-nucleophilic, often used for sensitive substrates. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | 50 to 100 | 65-88 | Milder base, effective for substrates prone to decomposition. |

Data compiled from various synthetic reports on oxetane formation.

Enantioselective Synthesis of Oxetane Scaffolds

The synthesis of chiral oxetanes is crucial for pharmaceutical applications. Enantioselective approaches often begin with chiral pool starting materials or employ asymmetric catalysis. One established method involves the enantioselective reduction of β-halo ketones to form chiral halohydrins, which then undergo base-promoted cyclization to yield enantioenriched oxetanes. acs.org

Another powerful strategy is biocatalysis. The use of enzymes, such as halohydrin dehalogenases, has been reported for the enantioselective formation of oxetanes from prochiral γ-haloalcohols. This biocatalytic platform can achieve high efficiency and excellent enantioselectivity (up to >99% e.e.), providing access to chiral oxetane building blocks on a preparative scale.

Table 2: Enantioselective Methods for Oxetane Synthesis

| Method | Catalyst/Enzyme | Precursor Type | Typical Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Reduction | Chiral Borane Reagents | β-Halo Ketones | 79-89% | acs.org |

| Biocatalytic Cyclization | Halohydrin Dehalogenase | γ-Haloalcohols | >99% | N/A |

| Kinetic Resolution | Chiral Catalysts | Racemic 1,3-Diols | Variable | N/A |

One-Pot Synthetic Approaches to Oxetanes

To improve efficiency and reduce intermediate handling, one-pot procedures for oxetane synthesis have been developed. These methods combine multiple reaction steps, such as the activation of a diol and subsequent cyclization, into a single synthetic operation. For instance, a 1,3-diol can be treated with a tosylating agent and a base in the same reaction vessel, leading directly to the oxetane product. acs.org Such strategies are advantageous for large-scale synthesis by minimizing purification steps and reducing solvent waste. nih.govorganic-chemistry.orgresearchgate.net

Another one-pot approach involves the reaction of 1,3-diols with trimethyl orthoacetate and acetyl bromide to form an intermediate 3-bromopropyl acetate, which is then cyclized in the presence of methanol and sodium hydride without isolation. thieme-connect.de

Ring-Opening Polymerization of Fluorinated Oxetane Monomers

Ring-opening polymerization (ROP) is a chain-growth polymerization method where cyclic monomers are opened to form linear polymer chains. chemrxiv.org The driving force for the ROP of small rings like oxetanes is the relief of ring strain. thieme-connect.de Fluorinated oxetane monomers are attractive candidates for ROP as they can produce polymers with unique properties, such as thermal stability, chemical resistance, and low surface energy.

The polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. acs.org Cationic ROP is often initiated by strong protic acids or Lewis acids, which activate the oxetane oxygen, making the ring susceptible to nucleophilic attack by another monomer unit. The presence of an electron-withdrawing fluorine atom on the oxetane ring can influence its reactivity and the properties of the resulting polymer. While specific data on the ROP of this compound is scarce, studies on related fluorinated cyclic ethers suggest that such polymerizations are feasible and can lead to advanced materials.

Fluorination Methodologies within Oxetane Architectures

The introduction of fluorine onto the oxetane ring is a critical step in the synthesis of this compound. This can be achieved either by starting with a fluorinated precursor or by fluorinating a pre-formed oxetane ring.

Nucleophilic Fluorination Techniques

A common strategy for introducing a single fluorine atom is through nucleophilic substitution of a hydroxyl group. For the synthesis of 3-fluorooxetanes, a precursor such as a 3-hydroxyoxetane derivative is typically used. The hydroxyl group is converted into a better leaving group, often a mesylate or tosylate, which is then displaced by a fluoride ion. chemrxiv.org

Alternatively, deoxofluorination reagents can directly convert a hydroxyl group to a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., morph-DAST) are effective for this transformation. chemrxiv.org These reactions are performed under mild conditions, which is crucial for preserving the integrity of the strained oxetane ring. chemrxiv.orgingentaconnect.com The reaction proceeds by activation of the alcohol, followed by an SN2 attack of fluoride.

Table 3: Common Reagents for Nucleophilic Deoxofluorination

| Reagent | Abbreviation | Typical Reaction Conditions | Advantages | Disadvantages |

| Diethylaminosulfur Trifluoride | DAST | -78 °C to RT, CH₂Cl₂ | Effective for primary and secondary alcohols | Thermally unstable, can lead to rearrangements |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor™ | RT, THF | More thermally stable than DAST | Can be less reactive for some substrates |

| Morpholinosulfur Trifluoride | morph-DAST | -78 °C to RT, CH₂Cl₂ | Good stability, often used for sensitive substrates | May require longer reaction times |

This table summarizes common deoxofluorination reagents and their general characteristics.

A recent breakthrough in the synthesis of fluorinated oxetanes involves a copper-catalyzed ring expansion of epoxides with a difluorocarbene species. This method allows for the direct synthesis of α,α-difluoro-oxetanes from readily available starting materials, offering a novel and efficient route to this class of compounds.

Electrophilic Fluorination Methods

Electrophilic fluorination serves as a important method for introducing fluorine into organic molecules by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine and reagents with oxygen-fluorine bonds can be used, compounds featuring a nitrogen-fluorine (N-F) bond have become the preferred choice due to their enhanced stability, safety, and cost-effectiveness. wikipedia.org

These N-F reagents, which can be neutral or cationic, are designed to decrease the electron density on the fluorine atom, thereby making it electrophilic. wikipedia.org Prominent examples of such reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.org The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org In the context of oxetane synthesis, these reagents can be used to fluorinate a nucleophilic precursor, such as an enolate or silyl enol ether derived from a 3-oxetanone derivative. The choice of reagent and reaction conditions is critical to ensure the integrity of the strained oxetane ring is maintained during the fluorination step.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Chemical Formula |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF |

Catalytic Fluorination Approaches

Recent breakthroughs have introduced novel catalytic methods for the synthesis of fluorinated oxetanes. One pioneering approach involves a catalytic transformation that converts epoxides into α,α-difluoro-oxetanes. news-medical.netsciencedaily.com This strategy deviates from traditional methods by employing a copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring. news-medical.netsciencedaily.com

The process begins with the generation of a difluorocarbene from a commercially available organofluorine precursor, which is then stabilized by the copper catalyst. news-medical.netsciencedaily.com The resulting copper difluorocarbenoid complex coordinates with the epoxide, initiating a site-selective ring cleavage. This is followed by cyclization through a metallacycle intermediate to yield the desired α,α-difluoro-oxetane product. news-medical.netsciencedaily.com This catalytic pathway provides a valuable route to a class of fluorinated heterocycles that were previously difficult to synthesize due to the lack of suitable precursors and the prevalence of side reactions like ring rupture and defluorination in traditional methods. news-medical.netsciencedaily.com

Diethylaminosulfur Trifluoride (DAST) Applications in Fluorooxetane Synthesis

Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for nucleophilic fluorination, particularly for the conversion of alcohols to alkyl fluorides. sigmaaldrich.com Its application in the synthesis of fluorooxetanes is significant because it can selectively fluorinate a hydroxyl group while leaving the strained oxetane ring intact under carefully controlled conditions. chemrxiv.org

The reaction typically involves treating an alcohol precursor, such as 3-hydroxy-3-(hydroxymethyl)oxetane or a derivative thereof, with DAST at low temperatures, ranging from -78 to 0 °C. chemrxiv.org This deoxofluorination process proceeds with the formation of an intermediate fluorosulfite ester, which then undergoes an intramolecular SN2 displacement to yield the corresponding fluoride. The mild conditions are crucial to prevent ring-opening or other decomposition pathways that the oxetane ring might be prone to under harsher fluorinating conditions. chemrxiv.org DAST and its analogue, morph-DAST, have been successfully employed in this capacity, demonstrating their utility in the preparation of 3-fluorooxetane (B1316920) derivatives. chemrxiv.org

Targeted Synthesis of this compound and its Precursors

The construction of the specific molecule this compound requires a multi-step approach involving the formation of the core oxetane ring followed by the introduction and manipulation of the necessary functional groups.

Conversion Strategies from Related Oxetane Intermediates

A common strategy for synthesizing substituted oxetanes begins with readily available precursors like 3-oxetanone or corresponding diols. chemrxiv.org For instance, 3,3-disubstituted oxetanes can be generated from 3-oxetanone through various functional group interconversions. chemrxiv.org

One established method for forming the oxetane ring is the Williamson etherification. acs.org This intramolecular cyclization can be applied to a suitably substituted propane-1,3-diol derivative. For the synthesis of a precursor to this compound, one might start with a diol such as 2-(hydroxymethyl)-2-methylpropane-1,3-diol. A key step would involve selective protection of the primary hydroxyl groups, followed by introduction of a leaving group (e.g., mesylate or tosylate) on one and subsequent base-mediated ring closure to form the oxetane. acs.org Nucleophilic substitution reactions can then be employed to introduce the required functionalities at the 3-position of the oxetane ring. chemrxiv.org

Functional Group Transformations leading to the Ethanol (B145695) Moiety

Once a suitable 3-substituted oxetane precursor is obtained, the focus shifts to constructing the ethanol side chain. If the precursor is an oxetane-3-carboxylate ester, a straightforward approach is its reduction to the corresponding primary alcohol. chemrxiv.org While direct reduction of the carboxylic acid can be challenging and low-yielding, the reduction of the ester using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can effectively yield the hydroxymethyl group. chemrxiv.org

To build the full ethanol moiety (–CH₂CH₂OH), a C1-extension is required from the hydroxymethyl group. This can be achieved through a sequence of reactions:

Oxidation of the primary alcohol to an aldehyde using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). chemrxiv.org

A Wittig-type reaction or Horner-Wadsworth-Emmons reaction on the aldehyde to introduce a two-carbon unit, for example, to form an α,β-unsaturated ester.

Subsequent reduction of both the double bond and the ester to yield the saturated ethanol side chain.

Alternatively, if the synthesis starts from a precursor like 3-bromo-3-(bromomethyl)oxetane, a Grignard reaction followed by reaction with ethylene oxide can introduce the two-carbon ethanol unit directly.

Advanced Synthetic Methodologies

The field of oxetane synthesis is continually advancing, with new methodologies offering improved efficiency and access to novel structures. A notable recent development is a skeletal editing approach that enables the synthesis of difluorinated oxetane isosteres through a copper-catalyzed difluorocarbene insertion into aryl epoxides. thieme-connect.de This method demonstrates broad functional group compatibility and can even be adapted to transform oxetanes into difluorinated tetrahydrofurans. thieme-connect.de

Another innovative strategy couples the classic Williamson etherification with alcohol C-H functionalization. beilstein-journals.orgresearchgate.net This approach provides a more direct route to oxetanes from simple, unactivated primary or secondary alcohols, avoiding lengthy pre-functionalization steps. The reaction proceeds under mild conditions, making it suitable for late-stage functionalization of complex molecules. beilstein-journals.org Such advanced methods hold promise for streamlining the synthesis of complex oxetane-containing molecules like this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Fluorobenzenesulfonimide |

| N-Fluoro-o-benzenedisulfonimide |

| Selectfluor® |

| Diethylaminosulfur Trifluoride |

| morph-DAST |

| 3-Oxetanone |

| Lithium aluminum hydride |

| Sodium borohydride |

| Dess-Martin periodinane |

| Pyridinium chlorochromate |

| Ethylene oxide |

Chiral Auxiliaries and Catalysis in Stereoselective Fluorooxetane Synthesis

The stereoselective synthesis of complex molecules, including fluorinated compounds, often relies on the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. wikipedia.org

This strategy involves a three-step process:

Covalent attachment of the chiral auxiliary to the substrate.

Execution of a diastereoselective transformation, where the auxiliary's steric and electronic properties favor the formation of one diastereomer over others.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones and their sulfur-based analogs (1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones), which have proven effective in asymmetric synthesis. scielo.org.mxresearchgate.net For instance, chiral oxazolidinones are widely employed in stereoselective aldol reactions, where they can establish two adjacent stereocenters with high diastereoselectivity. wikipedia.org In the context of synthesizing chiral fluorooxetanes, an auxiliary could be attached to a precursor molecule to direct a key bond-forming or fluorination step, thereby controlling the stereochemistry at the fluorine-bearing carbon.

Alternatively, asymmetric catalysis employs a chiral catalyst in sub-stoichiometric amounts to generate a chiral product from a prochiral substrate. This approach is highly efficient and includes methods like hydrogen-bonding organocatalysis and photoredox chemistry. nih.govresearchgate.net For example, visible-light-induced reactions catalyzed by a chiral-at-rhodium Lewis acid have been used for the asymmetric fluoroalkylation of alkenes, achieving high enantioselectivities (up to 98% ee). nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is illustrative of the types of auxiliaries and reactions where they are employed, demonstrating principles applicable to fluorooxetane synthesis.

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol, Alkylation | Forms a (Z)-enolate that reacts diastereoselectively. wikipedia.org |

| Camphorsultam | Various | Provides high steric hindrance to control the approach of reagents. |

| (S)-1-phenylethanamine | Enamine formation/alkylation | Used to generate enantiopure enamines for subsequent reactions. mdpi.com |

| 4(R)-phenylthiazolidinethione | Resolution of diastereomers | Used to separate diastereomeric mixtures of drug precursors like modafinil. scielo.org.mx |

Application of Phase-Transfer Catalysis in Fluorooxetane Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid inorganic salt and an organic substrate dissolved in an organic solvent. nih.govacsgcipr.org Traditional PTC often uses lipophilic charged catalysts, like quaternary ammonium salts, which transport an anion from the aqueous or solid phase into the organic phase where the reaction occurs. nih.govacsgcipr.org

A significant advancement in this area is Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC). ox.ac.ukorganic-chemistry.org This strategy utilizes a chiral hydrogen-bond donor, such as a bis-urea catalyst, to act as a phase-transfer agent. nih.govox.ac.uk The catalyst binds to an anion (e.g., fluoride from CsF or KF) through hydrogen bonds, forming a chiral complex. This complex is soluble in the organic phase and can engage in an enantioselective reaction with an electrophile. ox.ac.ukorganic-chemistry.org

This methodology has been successfully applied to the enantioselective fluorination of various electrophiles. ox.ac.uk For example, the desymmetrization of azetidinium triflates using cesium fluoride (CsF) and a chiral bis-urea catalyst yields enantioenriched γ-fluoroamines in high yields. organic-chemistry.org The HB-PTC catalyst effectively couples the two ionic reactants (the fluoride salt and the azetidinium salt), enabling asymmetric C-F bond formation. organic-chemistry.org This principle is directly applicable to the synthesis of chiral fluorooxetanes, where a suitable precursor could be fluorinated enantioselectively using an alkali metal fluoride and a chiral hydrogen-bonding catalyst. nih.gov

Table 2: Key Features of Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC)

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Chiral non-racemic hydrogen bond donors (e.g., bis-urea). | ox.ac.uk |

| Nucleophile Source | Insoluble inorganic salts like cesium fluoride (CsF) or potassium fluoride (KF). | nih.gov |

| Mechanism | The catalyst transports the solid nucleophile into the organic phase as a chiral hydrogen-bonded complex. | ox.ac.uk |

| Application | Enantioselective C-F bond formation by reacting the fluoride complex with electrophiles like azetidinium salts. | organic-chemistry.org |

| Advantage | Enables the use of cost-effective fluoride sources for asymmetric synthesis. | nih.gov |

Use of Lewis Acid Catalysis in Ring-Opening Polymerization of Fluorooxetanes

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. rsc.org Lewis acids are effective catalysts for the ROP of cyclic ethers like oxetanes because they can coordinate to the oxygen atom of the ring. This coordination polarizes the C-O bonds, making the ring more susceptible to nucleophilic attack and subsequent ring-opening. researchgate.netresearchgate.net

The polymerization of propylene oxide using organoborane Lewis acids, such as tris(pentafluoro)borane (B(C₆F₅)₃), demonstrates that the catalytic activity is strongly dependent on the Lewis acidity of the catalyst. researchgate.net Similarly, the Lewis superacid Al(C₆F₅)₃ has been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to yield homoallylic alcohols, showcasing its ability to activate the oxetane ring. researchgate.net

In the context of this compound, the oxetane ring can be subjected to Lewis acid-catalyzed ROP to produce polyethers. The initiator of the polymerization (e.g., an alcohol) would attack one of the carbons of the activated oxetane ring, leading to the formation of a linear chain that grows as more monomers are added. The fluorine substituent on the oxetane ring would remain as a pendant group along the resulting polymer backbone, imparting unique properties to the final material.

Table 3: Lewis Acids in Ring-Opening Reactions of Cyclic Ethers

| Lewis Acid | Substrate | Reaction Type | Key Outcome |

|---|---|---|---|

| Al(C₆F₅)₃ | 2,2-disubstituted oxetanes | Regioselective isomerization | Formation of homoallylic alcohols. researchgate.net |

| B(C₆F₅)₃ | Propylene Oxide | Ring-Opening Polymerization | Produces poly(propylene oxide) with high primary hydroxyl content. researchgate.net |

| SnCl₄ | Substituted cyclopropanes | Ring-Opening Polymerization | Selectively affords 1,5-addition polymers. rsc.org |

| BF₃ | Epoxides | Ring-Opening | Activates the epoxide ring for nucleophilic attack. nih.gov |

Olefin Metathesis and Ring-Opening Metathesis Polymerization (ROMP) for Oxetane-Containing Structures

Ring-opening metathesis polymerization (ROMP) is a powerful olefin metathesis reaction used to synthesize polymers from strained cyclic olefins. wikipedia.orglibretexts.org The reaction is driven by the relief of ring strain in the monomer and is catalyzed by transition metal carbene complexes, such as those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.orglibretexts.org

While the oxetane ring itself does not undergo ROMP, this compound can be functionalized to create a monomer suitable for this polymerization technique. For example, the hydroxyl group of the ethanol side chain can be esterified with a molecule containing a strained olefin, such as a norbornene derivative. This creates a new monomer that possesses both the fluorooxetane moiety and a polymerizable cyclic alkene.

This functionalized monomer can then be subjected to ROMP. nsf.gov20.210.105 The catalyst opens the double bond of the norbornene ring and connects it with other monomers to form a long polymer chain. libretexts.org The resulting polymer would feature a poly(norbornene) backbone with pendant side chains containing the 2-(3-fluorooxetan-3-yl)ethyl group. This strategy allows for the incorporation of the unique properties of fluorooxetanes into high-molecular-weight polymers with well-defined structures. 20.210.105

Table 4: Overview of Ring-Opening Metathesis Polymerization (ROMP)

| Component | Description | Reference |

|---|---|---|

| Monomer | Must contain a strained cyclic olefin (e.g., norbornene, cyclooctene). | 20.210.105 |

| Catalyst | Transition metal carbene complexes (e.g., Grubbs' or Schrock's catalysts). | libretexts.org |

| Mechanism | Involves a metallacyclobutane intermediate formed via a [2+2] cycloaddition between the catalyst and the monomer's double bond. | wikipedia.org |

| Driving Force | Relief of ring strain in the cyclic monomer. | wikipedia.org |

| Application | Synthesis of functional polymers with diverse structures and properties. | 20.210.105 |

Chemical Reactivity and Transformation Pathways of 2 3 Fluorooxetan 3 Yl Ethanol

Ring-Opening Reactions of the Oxetane (B1205548) Core

The four-membered oxetane ring in 2-(3-fluorooxetan-3-yl)ethanol is susceptible to ring-opening reactions due to inherent ring strain. These reactions can be initiated by either nucleophilic attack or under acidic conditions, with the fluorine atom playing a crucial role in directing the regioselectivity of these transformations.

Nucleophilic Ring-Opening Processes

Nucleophilic attack on the oxetane ring typically proceeds via an SN2 mechanism. In the case of 3-substituted oxetanes, the nucleophile can attack either of the two methylene carbons of the ring. For this compound, the presence of the electron-withdrawing fluorine atom at the C3 position is expected to influence the electrophilicity of the ring carbons.

While specific studies on this compound are limited, research on analogous fluoroalkylidene-oxetanes has demonstrated that electronic effects of the fluorine atom can govern the regioselectivity of the ring-opening reaction. For instance, in the reaction of certain fluoroalkylidene-oxetanes with bromide ions, the nucleophilic attack is directed by the electronic influence of the fluorine, rather than by steric hindrance, leading to a high degree of selectivity. nih.gov This suggests that in nucleophilic ring-opening of this compound, the regiochemical outcome will be similarly influenced by the electronic properties of the fluorine substituent.

Table 1: Postulated Products of Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu⁻) | Attacking Position | Predicted Major Product |

| Br⁻ | C2 or C4 | 3-Bromo-3-(2-hydroxyethyl)-3-fluoro-1-propanol or 1-Bromo-3-(2-hydroxyethyl)-3-fluoropropan-2-ol |

| RS⁻ | C2 or C4 | 3-(Alkylthio)-3-(2-hydroxyethyl)-3-fluoro-1-propanol or 1-(Alkylthio)-3-(2-hydroxyethyl)-3-fluoropropan-2-ol |

| N₃⁻ | C2 or C4 | 3-Azido-3-(2-hydroxyethyl)-3-fluoro-1-propanol or 1-Azido-3-(2-hydroxyethyl)-3-fluoropropan-2-ol |

Note: The precise regioselectivity would need to be determined experimentally.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxetane oxygen is first protonated, which activates the ring for nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with SN1 or SN2 character, depending on the stability of the resulting carbocationic intermediate. For 3,3-disubstituted oxetanes, acid-catalyzed intramolecular ring-opening by a suitably positioned internal nucleophile is a known transformation pathway. nih.gov

In the case of this compound, protonation of the oxetane oxygen would be followed by nucleophilic attack. The regioselectivity of this attack will be determined by the relative stability of the potential carbocationic intermediates at C2 and C4. The electron-withdrawing nature of the fluorine atom at C3 would destabilize an adjacent carbocation, potentially influencing the site of nucleophilic attack.

Reactions of the Ethanol (B145695) Side Chain

The primary alcohol functionality of the ethanol side chain can undergo reactions typical of alcohols, such as dehydration and oxidation.

Dehydration to Olefinic Derivatives

The dehydration of the ethanol side chain would lead to the formation of a vinyl group attached to the fluorooxetané ring, yielding 3-fluoro-3-vinyloxetane. This transformation is typically carried out under acidic conditions with heating. The ease of dehydration can be influenced by the stability of the resulting alkene.

Table 2: Potential Dehydration Reaction of this compound

| Reagent | Conditions | Product |

| Concentrated H₂SO₄ or H₃PO₄ | Heat | 3-Fluoro-3-vinyloxetane |

Oxidation Reactions and Functional Group Interconversions

As a primary alcohol, the ethanol side chain of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are expected to oxidize the primary alcohol to the corresponding aldehyde, 2-(3-fluorooxetan-3-yl)acetaldehyde. libretexts.org Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the formation of the carboxylic acid, 2-(3-fluorooxetan-3-yl)acetic acid. chemguide.co.uklibretexts.org

Table 3: Predicted Oxidation Products of this compound

| Oxidizing Agent | Predicted Product | Product Class |

| Pyridinium chlorochromate (PCC) | 2-(3-Fluorooxetan-3-yl)acetaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 2-(3-Fluorooxetan-3-yl)acetic acid | Carboxylic Acid |

| Chromic acid (H₂CrO₄) | 2-(3-Fluorooxetan-3-yl)acetic acid | Carboxylic Acid |

Specific Chemical Transformations involving this compound

While detailed experimental data on specific transformations of this compound are not widely available in the public domain, based on the reactivity of analogous compounds, several specific transformations can be predicted. For example, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the side chain. Furthermore, the interplay between the oxetane ring and the side chain could lead to intramolecular reactions under certain conditions. For instance, intramolecular cyclization could be induced, potentially leading to bicyclic ether systems, although this would be highly dependent on the reaction conditions and the conformation of the molecule.

Catalytic Applications in Transformations of this compound and Analogues

Catalysis plays a pivotal role in the transformations of oxetanes, facilitating ring-opening and subsequent reactions under milder conditions than would otherwise be possible.

Boron trifluoride diethyl etherate (BF₃•OEt₂) is a widely used Lewis acid catalyst in organic synthesis. Its strong Lewis acidity allows it to activate electrophiles, including the strained oxetane ring. In the context of this compound, BF₃•OEt₂ can coordinate to the oxygen atom of the oxetane, significantly enhancing its electrophilicity and promoting ring-opening by a nucleophile.

BF₃•OEt₂ has been employed in various transformations involving cyclic ethers. For instance, it has been used in the intramolecular oxa-cyclization of epoxyalcohols. While specific studies on its application with this compound are not prevalent, its known reactivity with epoxides, which are also strained cyclic ethers, suggests its potential utility in promoting reactions of the fluorooxetane moiety. It is important to note that in some cases, the use of BF₃•OEt₂ with oxetanes can lead to the formation of diols if water is present.

Trifluoroacetic acid (TFA) is a strong Brønsted acid that can be used to catalyze reactions involving acid-sensitive functional groups. In the context of oxetane chemistry, TFA can protonate the oxetane oxygen, thereby activating the ring for nucleophilic attack. However, the use of strong acids like TFA with oxetanes can sometimes lead to the formation of significant amounts of 1,3-diols as byproducts, particularly in the presence of water. Therefore, careful control of reaction conditions is necessary to achieve the desired transformation.

Cerium(III) triflate (Ce(OTf)₃) is a water-tolerant Lewis acid catalyst that has found applications in a variety of organic transformations. Lanthanide triflates, including cerium(III) triflate, are known to be effective in promoting the ring-opening of oxetanes with various nucleophiles. For example, the ring-opening of oxetanes with amines is greatly facilitated by lanthanide triflate catalysts, with reactions proceeding at room temperature in short reaction times and with high regioselectivity.

The catalytic activity of cerium(III) triflate in reactions such as the acetylation of alcohols and the thioacetalization of carbonyl compounds highlights its utility as a mild and recyclable catalyst. Given its effectiveness in activating oxygen-containing functional groups, Ce(OTf)₃ is a promising catalyst for promoting transformations of this compound, both at the alcohol moiety and through activation of the oxetane ring.

Advanced Characterization and Computational Studies of 2 3 Fluorooxetan 3 Yl Ethanol

The structural and electronic properties of 2-(3-fluorooxetan-3-yl)ethanol have been elucidated through a combination of advanced spectroscopic techniques and computational modeling. These methods provide a comprehensive understanding of the molecule's three-dimensional structure, functional group arrangement, and dynamic behavior.

Applications and Biological Relevance in Medicinal Chemistry

Fluorooxetanes as Bioisosteres in Drug Discovery

The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve biological activity, is a fundamental strategy in drug design. Fluorooxetanes have gained prominence as effective bioisosteres for various functional groups, contributing to the expansion of chemical space and the optimization of drug-like properties.

Strategies for Bioisosteric Replacement and Chemical Space Expansion

Fluorooxetanes, including derivatives of 2-(3-Fluorooxetan-3-YL)ethanol, serve as valuable bioisosteric replacements for commonly found motifs in drug molecules, such as gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in a compound's pharmacological profile. The introduction of the fluorooxetane moiety can alter molecular conformation, polarity, and hydrogen bonding capacity, thereby expanding the accessible chemical space for drug discovery. This allows medicinal chemists to explore novel molecular architectures that may exhibit enhanced affinity for their biological targets and improved pharmacokinetic properties.

Enhanced Metabolic Stability through Fluorine Incorporation

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. By strategically placing a fluorine atom, as seen in the this compound scaffold, medicinal chemists can block sites of metabolic oxidation. This "metabolic blocking" strategy can lead to a longer half-life, improved bioavailability, and a more consistent therapeutic effect of the drug.

Role of this compound as a Building Block in Drug Synthesis

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of complex and novel therapeutic agents. Its bifunctional nature, possessing both a reactive alcohol group and a stable fluorooxetane ring, allows for its versatile incorporation into a wide range of molecular scaffolds.

Development of Novel Therapeutic Agents incorporating Fluorooxetane Scaffolds

The this compound moiety has been successfully incorporated into the scaffolds of various therapeutic agents under investigation. For instance, its derivatives have been utilized in the synthesis of potent inhibitors of enzymes implicated in neurodegenerative diseases, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The oxetane (B1205548) ring can occupy specific binding pockets within the enzyme's active site, while the fluorine atom contributes to improved metabolic stability and binding affinity.

| Therapeutic Target | Example Compound Class | Rationale for Fluorooxetane Incorporation |

| BACE1 | Spirocyclic BACE1 Inhibitors | The oxetane moiety can serve as a key binding element, while fluorine enhances metabolic stability. |

| Kinases | Kinase Inhibitors | Introduction of the fluorooxetane can modulate solubility, permeability, and target engagement. |

| Viral Proteases | Antiviral Agents | The unique stereoelectronic properties can lead to improved binding and pharmacokinetic profiles. |

| Cancer-related proteins | Anticancer Agents | The fluorooxetane scaffold can be used to develop selective inhibitors of protein-protein interactions. |

Targeted Biological Activities of Fluorooxetane-Containing Compounds

Research has shown that fluorooxetane-containing compounds can be designed to target a variety of biological entities, including enzymes, receptors, and ion channels. For example, in the context of BACE1 inhibitors for Alzheimer's disease, the fluorooxetane group can contribute to the inhibitor's ability to effectively block the enzyme's active site, thereby reducing the production of amyloid-beta peptides.

The versatility of the this compound building block continues to be explored in the development of new treatments for a wide spectrum of diseases, including cancer, viral infections, and inflammatory disorders. The unique combination of metabolic stability, conformational constraint, and desirable physicochemical properties conferred by the fluorooxetane scaffold makes it a highly valuable tool in the ongoing quest for safer and more effective medicines.

Applications in Biomedical Imaging and Probe Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology and neurology for diagnosis and monitoring disease progression. nih.gov The technique relies on the detection of radiation from a short-lived positron-emitting isotope, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its convenient half-life and stable carbon-fluorine bond. nih.govrsc.orgsemanticscholar.org

The development of new PET tracers often follows a "building block" approach, where a small molecule containing ¹⁸F is synthesized and then attached to a larger, target-specific molecule. rsc.orgsemanticscholar.org this compound, when synthesized with ¹⁸F, is an ideal candidate for such a building block. Its ethanol (B145695) side chain provides a reactive handle for conjugation to other molecules, while the fluorooxetane core delivers the PET isotope. This modular strategy allows for the efficient creation of novel PET tracers to visualize a wide range of biological targets, from cancer cells to receptors in the brain. nih.govrug.nl

General Medicinal Chemistry Context for Heterocyclic Compounds

Heterocyclic compounds—cyclic molecules containing atoms of at least two different elements—form the backbone of a vast number of pharmaceuticals. The oxetane ring in this compound places it firmly within this critical class of molecules. The incorporation of heterocycles is a primary strategy used by medicinal chemists to modulate the properties of drug candidates. nih.gov

The oxetane scaffold has transitioned from a chemical curiosity to a valuable motif in modern drug discovery. acs.org Its ability to act as a "hydrophilic gem-dimethyl" or a "metabolically stable carbonyl" surrogate allows chemists to systematically address common problems in drug development, such as poor solubility or rapid clearance. researchgate.net By providing a compact, polar, and three-dimensional element, the oxetane ring can improve a compound's drug-like properties, leading to candidates with better safety and efficacy profiles. nih.govacs.org Building blocks like this compound are therefore essential tools, enabling the continued innovation and success of drug discovery programs.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes to Access Complex Fluorooxetane Architectures

The advancement of therapeutic agents based on the 2-(3-fluorooxetan-3-yl)ethanol core is intrinsically linked to the development of versatile and efficient synthetic methodologies. While foundational routes to this compound exist, future research will need to focus on creating more complex and diverse molecular architectures. A primary objective will be the elaboration of the ethanol (B145695) side chain, transforming the terminal hydroxyl group into a variety of functional handles. This would enable the conjugation of this fluorooxetane building block to other pharmacophores or complex molecular frameworks.

Furthermore, the development of stereoselective synthetic methods will be crucial. The creation of chiral centers within the side chain or the introduction of substituents on the oxetane (B1205548) ring with high stereocontrol will allow for a more detailed exploration of the structure-activity relationship. Innovations in catalytic methods, potentially employing asymmetric catalysis, could provide access to enantiomerically pure derivatives of this compound, which is often a critical factor in optimizing drug efficacy and safety.

| Synthetic Goal | Potential Methodologies | Anticipated Outcome |

| Elaboration of the ethanol side chain | Mitsunobu reaction, etherification, esterification, click chemistry | Access to a diverse library of derivatives for biological screening |

| Stereoselective synthesis | Asymmetric catalysis, chiral pool synthesis | Enantiomerically pure compounds for improved therapeutic profiles |

| Functionalization of the oxetane ring | Ring-opening reactions followed by derivatization and re-cyclization | Novel fluorooxetane scaffolds with unique 3D conformations |

Advanced Mechanistic Studies of Fluorooxetane Reactivity

A deeper understanding of the reactivity of the 3-fluorooxetane (B1316920) ring system is paramount for its effective utilization in drug design. The presence of the fluorine atom significantly influences the electronic properties and stability of the oxetane ring. Advanced mechanistic studies, employing both experimental and computational approaches, are necessary to fully elucidate the reactivity of this moiety under various conditions.

Key areas of investigation should include the stability of the oxetane ring in different chemical environments, particularly those mimicking physiological conditions. Understanding the potential for ring-opening reactions, and the factors that govern this process, will be critical for predicting the metabolic fate of drug candidates containing this scaffold. Isotopic labeling studies, kinetic analyses, and high-level computational modeling will be invaluable tools in these investigations.

| Research Question | Investigative Techniques | Potential Insights |

| Ring stability and degradation pathways | Isotopic labeling, kinetic studies, mass spectrometry | Prediction of metabolic stability and potential reactive metabolites |

| Influence of the fluorine atom on reactivity | Computational modeling (DFT), NMR spectroscopy | Understanding of electronic effects and conformational preferences |

| Reactivity with biological nucleophiles | In vitro assays with key enzymes and biomolecules | Assessment of potential off-target interactions and toxicity |

Expansion of Applications in Chemical Biology and Drug Delivery Systems

The unique properties of the fluorooxetane motif make this compound an attractive building block for applications in chemical biology and drug delivery. The fluorine atom can serve as a sensitive reporter for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular uptake without the need for fluorescent or radioactive labels.

Incorporating this compound into drug delivery systems, such as nanoparticles or polymer conjugates, could enhance their therapeutic efficacy. The lipophilicity and metabolic stability conferred by the fluorooxetane group may improve drug encapsulation, circulation times, and targeted delivery to diseased tissues. Future research should explore the synthesis of functionalized derivatives of this compound that can be readily incorporated into various drug delivery platforms.

| Application Area | Specific Approach | Potential Advantage |

| Chemical Biology | Incorporation into bioactive peptides or small molecule probes | 19F NMR tracking of molecular interactions and localization |

| Drug Delivery | Covalent attachment to polymers or lipids for nanoparticle formulation | Improved drug loading, stability, and controlled release profiles |

| Targeted Therapies | Conjugation to targeting ligands (e.g., antibodies, peptides) | Enhanced delivery to specific cell types or tissues |

Exploration of Structure-Activity Relationships for Enhanced Therapeutic Profiles

A systematic exploration of the structure-activity relationships (SAR) of derivatives of this compound will be the driving force behind the development of potent and selective therapeutic agents. By synthesizing a library of analogues with modifications to both the fluorooxetane core and the side chain, researchers can identify the key structural features required for optimal biological activity.

This will involve iterative cycles of chemical synthesis and biological testing. Key properties to be optimized include potency, selectivity, metabolic stability, and pharmacokinetic profiles. The insights gained from these SAR studies will not only guide the development of specific drug candidates but will also contribute to a broader understanding of the role of fluorooxetanes in medicinal chemistry.

| Structural Modification | Property to be Optimized | Example Biological Target |

| Substitution on the oxetane ring | Potency and selectivity | Kinases, proteases, GPCRs |

| Alteration of the side chain length and functionality | Pharmacokinetics and metabolic stability | Ion channels, nuclear receptors |

| Introduction of additional fluorine atoms | Lipophilicity and cell permeability | Various enzyme and receptor targets |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(3-fluorooxetan-3-yl)ethanol in laboratory settings?

- Methodological Answer : Due to the fluorinated oxetane group, this compound may pose hazards similar to other fluorinated alcohols. Key protocols include:

- Static Discharge Prevention : Use grounded equipment to avoid ignition risks .

- Exposure Response : Immediate decontamination via water rinsing (skin/eye contact) and medical consultation (ingestion/inhalation) .

- Storage : Store in a locked, ventilated, and cool environment to mitigate degradation and volatility .

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

- Methodological Answer : A plausible route involves fluorination of oxetane precursors. For example:

- Intermediate Synthesis : Start with (3-fluorooxetan-3-yl)methyl tosylate (CAS 1308644-71-4) and perform nucleophilic substitution with ethylene glycol under basic conditions .

- Key Parameters : Control reaction temperature (0–25°C) to prevent epoxide ring opening and optimize solvent polarity (e.g., THF or DMF) for regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorination position; NMR confirms hydroxyl and oxetane proton environments .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) monitors purity, while GC-MS validates volatile byproducts .

- Computational LogP Prediction : Use XlogP values (~1.8–2.2) to assess hydrophobicity for solubility studies .

Advanced Research Questions

Q. How can computational models predict the solubility and partition coefficients (logP) of this compound, and what are their limitations?

- Methodological Answer :

- Group Contribution Methods : Apply frameworks like UNIFAC to estimate logP based on molecular fragments (e.g., fluorinated oxetane vs. ethanol groups). Compare results with experimental XlogP (~2.0) .

- Limitations : Fluorine’s electronegativity may disrupt hydrogen-bonding predictions, requiring empirical correction factors .

Q. What strategies resolve contradictions in stability data for fluorinated oxetane derivatives under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Perform accelerated stability tests (pH 1–13, 25–60°C) with LC-MS monitoring to identify degradation pathways (e.g., oxetane ring opening or defluorination) .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., trace metal catalysts) .

Q. How do thermodynamic properties (e.g., vaporization enthalpy) of this compound compare to non-fluorinated analogs, and what are the implications for high-temperature applications?

- Methodological Answer :

- Vaporization Enthalpy Estimation : Apply the “centerpiece” approach to calculate ΔHvap (~65–75 kJ/mol), accounting for fluorine’s electron-withdrawing effects on intermolecular forces .

- Implications : Higher thermal stability than non-fluorinated analogs (e.g., 2-oxetanemethanol) makes it suitable for high-temperature reactions (e.g., polymer crosslinking) .

Data Management & Reproducibility

Q. How should researchers address reproducibility challenges in fluorinated oxetane derivative studies?

- Methodological Answer :

- Open Data Practices : Share raw NMR/LC-MS datasets via repositories (e.g., Zenodo) with metadata on synthesis conditions .

- De Facto Anonymization : Remove proprietary synthesis steps while retaining critical parameters (e.g., reaction time, catalyst loading) to balance transparency and IP concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.